N-(2-bromo-4,5-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
N-(2-BROMO-4,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a brominated phenyl group, a triazole ring, and a benzoxazine moiety
Properties
Molecular Formula |
C23H24BrN5O3S |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H24BrN5O3S/c1-13-9-16(24)17(10-14(13)2)25-20(30)12-33-23-27-26-22(28(23)4)15(3)29-18-7-5-6-8-19(18)32-11-21(29)31/h5-10,15H,11-12H2,1-4H3,(H,25,30) |
InChI Key |
VRICZYOIZDOQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NN=C(N2C)C(C)N3C(=O)COC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-BROMO-4,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Formation of the Triazole Ring: Cyclization reactions to form the triazole ring.
Attachment of the Benzoxazine Moiety: Coupling reactions to attach the benzoxazine group.
Final Assembly: Combining the intermediate products to form the final compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
N-(2-BROMO-4,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide).
Scientific Research Applications
N-(2-BROMO-4,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.
Material Science: Its unique chemical properties may be useful in developing new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar compounds to N-(2-BROMO-4,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE include:
N-(4-BROMO-3-METHYLPHENYL)-3,5-DINITROBENZAMIDE: This compound has a similar brominated phenyl group but differs in its nitrobenzamide structure.
Other Triazole Derivatives: Compounds with triazole rings and various substituents that exhibit similar chemical properties and reactivity.
The uniqueness of N-(2-BROMO-4,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
